![molecular formula C9H14O3 B3059454 2-Oxocyclooctane-1-carboxylic acid CAS No. 166337-88-8](/img/structure/B3059454.png)
2-Oxocyclooctane-1-carboxylic acid
Overview
Description
2-Oxocyclooctane-1-carboxylic acid (2-OCCA) is a cyclic carboxylic acid that has a wide range of applications in research and industry. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and other materials. 2-OCCA has also been used in the development of new catalysts and as a building block for the preparation of novel compounds. In addition, 2-OCCA has been studied for its potential therapeutic applications and its biochemical and physiological effects.
Scientific Research Applications
2-Oxocyclooctane-1-carboxylic acid has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-Oxocyclooctane-1-carboxylic acid has also been used in the development of new catalysts for organic reactions, as well as for the synthesis of novel compounds. In addition, 2-Oxocyclooctane-1-carboxylic acid has been studied for its potential therapeutic applications and its biochemical and physiological effects.
Mechanism of Action
2-Oxocyclooctane-1-carboxylic acid acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that plays an important role in the transmission of signals between neurons. 2-Oxocyclooctane-1-carboxylic acid binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an increase in the amount of acetylcholine available for transmission of signals between neurons, which can lead to an increase in cognitive function.
Biochemical and Physiological Effects
2-Oxocyclooctane-1-carboxylic acid has been studied for its potential therapeutic applications and its biochemical and physiological effects. Studies have shown that 2-Oxocyclooctane-1-carboxylic acid can increase the amount of acetylcholine available for transmission of signals between neurons, which can lead to an increase in cognitive function. In addition, 2-Oxocyclooctane-1-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Oxocyclooctane-1-carboxylic acid in laboratory experiments include its low cost and its availability from a variety of sources. Additionally, 2-Oxocyclooctane-1-carboxylic acid is relatively easy to synthesize, and its reaction can be monitored using thin-layer chromatography. The main limitation of using 2-Oxocyclooctane-1-carboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
The potential applications of 2-Oxocyclooctane-1-carboxylic acid are far-reaching and include its use as an inhibitor of acetylcholinesterase, as a catalyst for organic reactions, and as a building block for the synthesis of novel compounds. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Oxocyclooctane-1-carboxylic acid, as well as its potential therapeutic applications. Other future directions for 2-Oxocyclooctane-1-carboxylic acid include its use in the development of new catalysts and materials, and its potential use in the synthesis of polymers and other materials.
properties
IUPAC Name |
2-oxocyclooctane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7H,1-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDPVBORQLWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)C(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614402 | |
Record name | 2-Oxocyclooctane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166337-88-8 | |
Record name | 2-Oxocyclooctane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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